molecular formula C18H36O2 B15414765 12,13-Dimethylhexadecanoic acid CAS No. 223614-69-5

12,13-Dimethylhexadecanoic acid

Cat. No.: B15414765
CAS No.: 223614-69-5
M. Wt: 284.5 g/mol
InChI Key: PBKQUVAWJPXGJC-UHFFFAOYSA-N
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Description

12,13-Dimethylhexadecanoic acid is a synthetic, branched-chain derivative of hexadecanoic acid (palmitic acid), which is one of the most common saturated fatty acids found in animals, plants, and microorganisms . This structural modification, with methyl groups at the 12th and 13th carbon atoms, alters its physical properties and metabolic pathways compared to its straight-chain counterpart, making it a valuable tool in specialized research applications. Researchers utilize this compound primarily as a standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of complex lipid mixtures and branched-chain fatty acids. Its defined structure aids in the study of how branching affects membrane fluidity in lipid bilayer models and the enzymatic kinetics of fatty acid-metabolizing enzymes. Furthermore, it serves as a key intermediate in organic synthesis for producing more complex lipid structures, surfactants, and wax esters. The product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

223614-69-5

Molecular Formula

C18H36O2

Molecular Weight

284.5 g/mol

IUPAC Name

12,13-dimethylhexadecanoic acid

InChI

InChI=1S/C18H36O2/c1-4-13-16(2)17(3)14-11-9-7-5-6-8-10-12-15-18(19)20/h16-17H,4-15H2,1-3H3,(H,19,20)

InChI Key

PBKQUVAWJPXGJC-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)CCCCCCCCCCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of Dimethylhexadecanoic Acid

The position of methyl branches significantly influences physical and biochemical properties. lists several dimethylhexadecanoic acid isomers isolated from Loxocemus bicolor snake secretions, including:

Compound ID Name Retention Index Relative Abundance (%) (Range)
F33 2,10-Dimethylhexadecanoic acid 2013 1.2–3.7
F34 4,10-Dimethylhexadecanoic acid 2200 1.5–5.0
F35 4,12-Dimethylhexadecanoic acid 2029 1.6–2.2
F37 2,14-Dimethylheptadecanoic acid 2035 0.7–2.8

Key Observations :

  • Retention Indices: Methyl group placement affects chromatographic behavior. For example, 4,10-Dimethylhexadecanoic acid (F34) has a higher retention index (2200) than 2,10-Dimethylhexadecanoic acid (F33, 2013), suggesting increased hydrophobicity with mid-chain branching .
  • Biological Abundance: The relative abundance of these isomers varies, with 4,10-Dimethylhexadecanoic acid (F34) showing the highest maximum abundance (5.0%). This could indicate a preferential biosynthetic pathway or functional role in snake secretions .

Comparison with Monomethylhexadecanoic Acids

12-Methylhexadecanoic acid (), a monomethyl analog, lacks the second methyl group at position 13. Key differences include:

  • Melting Point: Monomethyl variants typically have higher melting points than dimethyl analogs due to reduced branching. For instance, 12-Methylhexadecanoic acid likely has a higher melting point than 12,13-Dimethylhexadecanoic acid, though exact data are unavailable.
  • Biological Activity: Monomethyl acids are more common in terrestrial organisms, while dimethyl acids like those in are often associated with specialized roles in marine or reptilian lipids .

Hydroxy-Substituted Analogs

Hydroxy fatty acids, such as 3,12-Dihydroxyhexadecanoic acid () and 12-Hydroxydodecanoic acid (), differ in functional groups but share chain-length similarities:

  • Polarity: Hydroxy groups increase polarity, altering solubility and interaction with enzymes. For example, 3,12-Dihydroxyhexadecanoic acid (C₁₆H₃₂O₄) is water-soluble compared to the hydrophobic this compound .
  • Biosynthetic Pathways : Hydroxy acids are often intermediates in cutin or suberin synthesis in plants, whereas dimethyl acids may originate from microbial or animal lipid modifications .

Q & A

Basic: What synthetic methodologies are commonly employed for 12,13-Dimethylhexadecanoic acid?

Answer:
The synthesis of branched fatty acids like this compound typically involves alkylation or esterification strategies. For example, regioselective methylation can be achieved using alkyl halides or methylating agents (e.g., dimethyl sulfate) under basic conditions. A two-step approach might include:

Precursor preparation : Starting with hexadecanoic acid, introduce hydroxyl groups at positions 12 and 13 via oxidation or enzymatic catalysis.

Methylation : Use methyl iodide in the presence of a base (e.g., K₂CO₃) to selectively methylate the hydroxyl groups .
Key validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm regioselectivity via ¹H NMR (e.g., methyl proton signals at δ 1.2–1.4 ppm) .

Advanced: How can researchers optimize regioselective methylation to minimize by-product formation?

Answer:
Optimization requires careful control of reaction parameters:

  • Catalyst selection : Transition metal catalysts (e.g., Pd/C) enhance selectivity by stabilizing intermediates.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reduce side reactions.
  • Temperature gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes thermal degradation.
    Troubleshooting : Use LC-MS to identify by-products (e.g., over-methylated analogs) and adjust stoichiometric ratios (methylating agent:precursor = 2:1) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methyl groups (C12 and C13) via DEPT-135 and HSQC correlations. Methyl protons typically show coupling with adjacent CH₂ groups.
  • FT-IR : Confirm ester or carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 299.28 for C₁₈H₃₄O₂) .

Advanced: How can discrepancies in thermodynamic data (e.g., ΔfH°) for this compound be resolved?

Answer:
Discrepancies often arise from differences in experimental conditions (e.g., solvent, purity). To address this:

Meta-analysis : Apply the I² statistic to quantify heterogeneity across studies (values >50% indicate significant variation) .

Standardization : Re-measure properties using calibrated methods (e.g., bomb calorimetry for ΔfH°) under controlled conditions (298 K, 1 atm).

Computational validation : Compare experimental data with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors.
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated containers .

Advanced: How can researchers design experiments to study the biological activity of this compound while controlling for cytotoxicity?

Answer:

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to identify IC₅₀ values.
  • Control groups : Include untreated cells and vehicle controls (e.g., DMSO) to isolate compound-specific effects.
  • High-content screening : Employ fluorescence-based assays (e.g., propidium iodide for cell viability) to quantify cytotoxicity .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

  • Flash chromatography : Use silica gel columns with a hexane:ethyl acetate gradient (95:5 → 70:30) to separate methylated products.
  • HPLC : Optimize with a C18 reverse-phase column and isocratic elution (acetonitrile:water = 85:15, 0.1% TFA) for high-purity isolates .

Advanced: How can computational modeling predict the reactivity of this compound in complex systems?

Answer:

  • Molecular dynamics (MD) simulations : Simulate lipid bilayer interactions to study membrane permeability.
  • Docking studies : Use AutoDock Vina to predict binding affinities with enzymatic targets (e.g., fatty acid synthase).
  • QSPR models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Basic: What are the key applications of this compound in academic research?

Answer:

  • Lipidomics : Serve as a internal standard for quantifying branched fatty acids in mass spectrometry.
  • Biomaterial synthesis : Functionalize polymers (e.g., PLGA) to modify hydrophobicity and degradation rates .

Advanced: How do stereochemical variations at C12 and C13 impact the physicochemical properties of this compound?

Answer:

  • Melting point : cis-isomers exhibit lower melting points due to reduced packing efficiency (e.g., ∆Tₘ ~10°C between cis and trans).
  • Solubility : Diastereomers show divergent logP values; enantiomeric pairs require chiral chromatography (e.g., Chiralpak IA column) for resolution .

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